molecular formula C10H14BNO3 B1450881 (3-(Propylcarbamoyl)phenyl)boronic acid CAS No. 850567-22-5

(3-(Propylcarbamoyl)phenyl)boronic acid

Cat. No. B1450881
M. Wt: 207.04 g/mol
InChI Key: DZGOREURDIPFFZ-UHFFFAOYSA-N
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Description

“(3-(Propylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . They are known for their versatility in organic synthesis and their ability to form reversible covalent complexes with sugars, amino acids, and other biological molecules .


Chemical Reactions Analysis

Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other biological molecules . They can also participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Optical Modulation and Material Science

Boronic acids are pivotal in material science, notably in the optical modulation of carbon nanotubes and graphene. A study demonstrated the optical modulation capabilities of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs). This modulation is crucial for saccharide recognition, indicating that the structure of boronic acids affects the photoluminescence quantum yield of SWNTs. The study highlights the significant role of boronic acids in developing advanced materials for optical applications and saccharide recognition (Mu et al., 2012).

Biosensors and Bacterial Detection

Boronic acids have been utilized in biosensing technologies, especially for detecting bacterial presence. An affinity sensor using 3-aminophenylboronic acid on a gold electrode demonstrated effective bacterial detection through its binding with diol-groups on bacterial cell walls. This approach offers a fast, cost-effective method for bacterial analysis in various water types, showcasing the potential of boronic acids in environmental monitoring and healthcare (Wannapob et al., 2010).

Organic Synthesis

In organic synthesis, boronic acids catalyze various reactions, including highly enantioselective aza-Michael additions. A study demonstrated the use of a chiral boronic acid catalyst for the aza-Michael addition of hydroxamic acid to quinone imine ketals, leading to densely functionalized cyclohexanes. This research underscores the versatility of boronic acids in synthetic organic chemistry, enabling the development of novel, efficient synthesis pathways (Hashimoto et al., 2015).

Fluorescent Sensors and Bioimaging

Boronic acid derivatives are employed in creating fluorescent sensors for ions and small molecules. A novel boronic acid derivative was synthesized for sequential "on-off-on"-type relay fluorescence probing for Fe3+ and F- ions with high selectivity under physiological conditions. This application is critical for bioimaging and the detection of ions in living cells, highlighting the role of boronic acids in biomedical research (Selvaraj et al., 2019).

Environmental and Water Treatment

Boronic acids are utilized in environmental applications, such as water treatment. A study introduced a novel boron-adsorbing magnetic material with a cis-diol structure for boronic acid emission treatment. This material exhibits excellent adsorption performance, easy recyclability using magnetic forces, and effective boronic acid separation and recovery, addressing the challenge of resource loss and water pollution due to boronic acid emissions (Zhang et al., 2021).

properties

IUPAC Name

[3-(propylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h3-5,7,14-15H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGOREURDIPFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657139
Record name [3-(Propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Propylcarbamoyl)phenyl)boronic acid

CAS RN

850567-22-5
Record name B-[3-[(Propylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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